molecular formula C11H15FN2O2 B1311626 tert-Butyl (2-amino-6-fluorophenyl)carbamate CAS No. 954239-11-3

tert-Butyl (2-amino-6-fluorophenyl)carbamate

Cat. No.: B1311626
CAS No.: 954239-11-3
M. Wt: 226.25 g/mol
InChI Key: KKTBITIKAFIQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-6-fluorophenyl)carbamate typically involves the reaction of 2-amino-6-fluoroaniline with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-amino-6-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted carbamates or amides.

    Oxidation Reactions: Formation of nitro or nitroso derivatives.

    Reduction Reactions: Formation of primary or secondary amines.

    Deprotection Reactions: Formation of the free amine.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-6-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in enzyme conformation and activity, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison: tert-Butyl (2-amino-6-fluorophenyl)carbamate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Biological Activity

tert-Butyl (2-amino-6-fluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C11H14FN3O2
  • Molecular Weight : 239.25 g/mol
  • Functional Groups : Carbamate, amino, and fluorophenyl moieties.

This unique combination of functional groups contributes to its biological activity by enabling interactions with various biological targets.

The primary mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound acts as an inhibitor or modulator of several enzymatic pathways. It can bind to active sites or allosteric sites on enzymes, leading to conformational changes that alter enzyme activity. This property is particularly relevant in the context of cancer therapy, where it may inhibit enzymes involved in tumor growth and progression.
  • Receptor Interaction : Research suggests that the compound may interact with specific receptors, influencing signaling pathways that regulate cell proliferation and survival.

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer treatment:

  • KRAS Mutations : The compound has shown promise as a therapeutic agent targeting KRAS mutations, which are prevalent in various cancers. Its ability to inhibit pathways associated with these mutations suggests a role in reducing tumor viability.
  • Histone Deacetylase Inhibition : It has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression. Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells .

Other Therapeutic Applications

The compound's biological activity extends beyond oncology:

  • Metabolic Disorders : It has potential applications in treating metabolic disorders such as obesity and diabetes by improving insulin sensitivity and protecting pancreatic beta-cells .
  • Neurological Disorders : The compound may also be beneficial for cognitive function enhancement and treating neurodegenerative diseases, possibly through modulation of signaling pathways involved in memory formation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Cancer therapyDemonstrated efficacy against KRAS-mutant tumors, inhibiting growth and inducing apoptosis.
HDAC inhibitionShowed significant inhibition of HDAC activity, leading to increased acetylation of histones and altered gene expression profiles.
Metabolic effectsImproved insulin resistance in preclinical models, suggesting utility in diabetes management.

Properties

IUPAC Name

tert-butyl N-(2-amino-6-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTBITIKAFIQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-11-3
Record name 954239-11-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.